Cas no 477297-71-5 ((2E)-3-(3-fluoro-4-methylphenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile)

(2E)-3-(3-fluoro-4-methylphenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile 化学的及び物理的性質
名前と識別子
-
- (2E)-3-(3-fluoro-4-methylphenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile
- (E)-3-((3-fluoro-4-methylphenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile
- 2-Thiazoleacetonitrile, α-[[(3-fluoro-4-methylphenyl)amino]methylene]-4-(2-naphthalenyl)-
- (E)-3-(3-fluoro-4-methylanilino)-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
- F0837-0422
- AKOS024601095
- (2E)-3-[(3-fluoro-4-methylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
- 477297-71-5
-
- インチ: 1S/C23H16FN3S/c1-15-6-9-20(11-21(15)24)26-13-19(12-25)23-27-22(14-28-23)18-8-7-16-4-2-3-5-17(16)10-18/h2-11,13-14,26H,1H3/b19-13+
- InChIKey: VSQVSXGMXDYIFO-CPNJWEJPSA-N
- ほほえんだ: C(#N)/C(/C1=NC(C2=CC=C3C(=C2)C=CC=C3)=CS1)=C\NC1=CC=C(C)C(F)=C1
計算された属性
- せいみつぶんしりょう: 385.10489686g/mol
- どういたいしつりょう: 385.10489686g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 614
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.4
- トポロジー分子極性表面積: 77Ų
(2E)-3-(3-fluoro-4-methylphenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0837-0422-10mg |
(2E)-3-[(3-fluoro-4-methylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477297-71-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0837-0422-40mg |
(2E)-3-[(3-fluoro-4-methylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477297-71-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0837-0422-3mg |
(2E)-3-[(3-fluoro-4-methylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477297-71-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0837-0422-10μmol |
(2E)-3-[(3-fluoro-4-methylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477297-71-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0837-0422-20mg |
(2E)-3-[(3-fluoro-4-methylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477297-71-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0837-0422-2μmol |
(2E)-3-[(3-fluoro-4-methylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477297-71-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0837-0422-20μmol |
(2E)-3-[(3-fluoro-4-methylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477297-71-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0837-0422-4mg |
(2E)-3-[(3-fluoro-4-methylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477297-71-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0837-0422-30mg |
(2E)-3-[(3-fluoro-4-methylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477297-71-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0837-0422-5μmol |
(2E)-3-[(3-fluoro-4-methylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477297-71-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
(2E)-3-(3-fluoro-4-methylphenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile 関連文献
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
(2E)-3-(3-fluoro-4-methylphenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrileに関する追加情報
Research Brief on (2E)-3-(3-fluoro-4-methylphenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile (CAS: 477297-71-5)
In recent years, the compound (2E)-3-(3-fluoro-4-methylphenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile (CAS: 477297-71-5) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique thiazole and naphthalene moieties, has shown promising potential as a therapeutic agent, particularly in the context of kinase inhibition and cancer treatment. The following research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and preclinical efficacy.
The synthesis of (2E)-3-(3-fluoro-4-methylphenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile involves a multi-step process that leverages palladium-catalyzed cross-coupling reactions to assemble the thiazole core and the naphthalene substituent. Recent studies have optimized this synthetic route to improve yield and purity, with particular emphasis on the stereoselective formation of the (E)-configured double bond. Advanced analytical techniques, including NMR spectroscopy and high-resolution mass spectrometry, have been employed to confirm the structural integrity of the compound.
Mechanistically, this compound has been identified as a potent inhibitor of several tyrosine kinases, including but not limited to EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). In vitro assays have demonstrated its ability to bind competitively to the ATP-binding site of these kinases, thereby disrupting downstream signaling pathways critical for cell proliferation and angiogenesis. Notably, the fluorine atom at the 3-position of the phenyl ring enhances binding affinity through favorable hydrophobic interactions with the kinase active site.
Preclinical studies have further elucidated the therapeutic potential of (2E)-3-(3-fluoro-4-methylphenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile. In murine models of non-small cell lung cancer (NSCLC) and colorectal cancer, the compound exhibited significant tumor growth inhibition, with minimal off-target effects. Pharmacokinetic analyses revealed favorable bioavailability and a half-life conducive to once-daily dosing. These findings position the compound as a strong candidate for further clinical development.
Despite these promising results, challenges remain in the optimization of (2E)-3-(3-fluoro-4-methylphenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile for human use. Issues such as metabolic stability and potential drug-drug interactions warrant additional investigation. Future research directions may include structural modifications to enhance solubility and reduce hepatic clearance, as well as comprehensive toxicology studies to ensure safety profiles meet regulatory standards.
In conclusion, (2E)-3-(3-fluoro-4-methylphenyl)amino-2-4-(naphthalen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile represents a compelling example of rational drug design in the kinase inhibitor space. Its robust preclinical data underscore its potential as a next-generation therapeutic agent, and ongoing research efforts are poised to translate these findings into clinical applications. This brief underscores the importance of continued investment in the development of such targeted therapies to address unmet medical needs in oncology.
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